![molecular formula C12H16F3N B1675100 Levofenfluramine CAS No. 37577-24-5](/img/structure/B1675100.png)
Levofenfluramine
Overview
Description
Levofenfluramine, also known as (−)-fenfluramine or ®-fenfluramine, is a drug of the amphetamine family . It is the levorotatory enantiomer of fenfluramine, the racemic form of the compound . It was never marketed in its enantiopure form . Both fenfluramine and dexfenfluramine are anorectic agents that have been used clinically in the treatment of obesity .
Molecular Structure Analysis
Levofenfluramine has a molecular formula of C12H16F3N and a molar mass of 231.262 g·mol−1 . Its IUPAC name is (2R)-N-ethyl-1-[3-(trifluoromethyl)phenyl]-2-propanamine .
Scientific Research Applications
Treatment of Dravet Syndrome
Dravet Syndrome (DS) is a severe form of epilepsy that is often resistant to standard antiepileptic drugs . Fenfluramine has shown promise as an add-on treatment for DS . It has been found to be well tolerated at a dosage of 0.2–0.7 mg/kg/day with a maximum of 30 mg, exhibiting a favorable risk–benefit profile .
Treatment of Lennox-Gastaut Syndrome
Lennox-Gastaut Syndrome (LGS) is another form of severe epilepsy that is often resistant to treatment . Similar to DS, Fenfluramine has shown potential as an add-on treatment for LGS . The drug has demonstrated a good efficacy for both epileptic syndromes with a reduction in seizure burden and a longer seizure-free interval .
Pharmacoresistant Epilepsies
Fenfluramine is being considered for the treatment of pharmacoresistant epilepsies . These are conditions where seizures remain uncontrolled despite the use of multiple antiepileptic drugs . Fenfluramine has shown a favorable risk–benefit profile for the treatment of these drug-resistant epileptic syndromes .
Precision Medicine Approaches
The use of Fenfluramine could provide insights into precision medicine approaches to the treatment of epileptic syndromes . Precision medicine is an emerging approach for disease treatment and prevention that takes into account individual variability in genes, environment, and lifestyle for each person .
Pro-Serotoninergic Activity
Fenfluramine has a mechanism of action that goes beyond its pro-serotoninergic activity . This mechanism is at the intersection of several pathways involved in the excitation/inhibition balance, which is crucial in conditions like epilepsy .
Safety and Efficacy Studies
Ongoing clinical trials are assessing the safety and efficacy of Fenfluramine in various conditions . These studies are crucial in establishing the drug’s risk–benefit profile and determining its potential applications in the treatment of various diseases .
Mechanism of Action
Target of Action
Levofenfluramine primarily targets serotonin receptors, specifically the 5-HT 2B and 5-HT 2C receptors . These receptors play a crucial role in the regulation of mood, appetite, and sleep .
Mode of Action
Levofenfluramine acts as a potent releaser of serotonin . It has been shown to have approximately 1/3 of the efficacy of dexfenfluramine, another enantiomer of fenfluramine . Levofenfluramine also behaves as a dopamine receptor antagonist .
Biochemical Pathways
Levofenfluramine’s action intersects several pathways involved in the excitation/inhibition balance . Its serotonin-releasing action affects the serotonergic pathways, influencing mood and appetite . Its dopamine antagonist action affects dopaminergic pathways, which are implicated in reward and motivation .
Pharmacokinetics
The elimination half-life of fenfluramine, the racemic form of the compound, has been reported as ranging from 13 to 30 hours . This suggests that levofenfluramine, being an enantiomer of fenfluramine, may have similar pharmacokinetic properties .
Result of Action
This is thought to be due to its dopamine antagonist action, which could counteract the appetite-suppressant effects of its serotonergic action . Levofenfluramine is thought to contribute only to unwanted side effects .
Safety and Hazards
Future Directions
Fenfluramine is proving to be a promising antiepileptic drug with very favorable pharmacokinetics and with a good overall safety profile when used at a lower dosage (0.2–0.7 mg/kg/day), despite its previously link to major cardiac adverse events . It has been used in association with both first- and second-line medications, while its use in monotherapy still needs to be assessed .
properties
IUPAC Name |
(2R)-N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15/h4-6,8-9,16H,3,7H2,1-2H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGIVFWFUFKIQN-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)CC1=CC(=CC=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@H](C)CC1=CC(=CC=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60191009 | |
Record name | Levofenfluramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60191009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Levofenfluramine | |
CAS RN |
37577-24-5 | |
Record name | (-)-Fenfluramine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37577-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Levofenfluramine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037577245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Levofenfluramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60191009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Ethyl-α-methyl-m-trifluoromethyl-L-phenethylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LEVOFENFLURAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/953A94Y45B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.